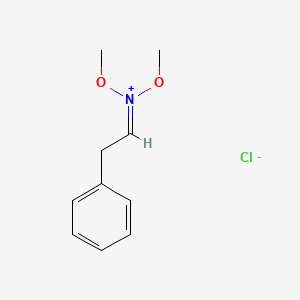

N,N-Dimethoxy-2-phenylethan-1-iminium chloride

Description

N,N-Dimethoxy-2-phenylethan-1-iminium chloride is a quaternary iminium salt characterized by a phenyl group and two methoxy substituents attached to the nitrogen atom. This compound belongs to the broader class of iminium salts, which are protonated imines with applications in organic synthesis, catalysis, and agrochemical research.

Properties

CAS No. |

85153-58-8 |

|---|---|

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

dimethoxy(2-phenylethylidene)azanium;chloride |

InChI |

InChI=1S/C10H14NO2.ClH/c1-12-11(13-2)9-8-10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

XAIVYTPJZMEULF-UHFFFAOYSA-M |

Isomeric SMILES |

CO/[N+](=C\CC1=CC=CC=C1)/OC.[Cl-] |

Canonical SMILES |

CO[N+](=CCC1=CC=CC=C1)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Oxidation of Amino Derivatives

One of the most common approaches to iminium salt preparation involves the oxidation of appropriate amine precursors. For N,N-dimethoxy derivatives, this typically involves oxidation of amino silyl enol ethers or related compounds. This methodology has been demonstrated to produce iminium salts that readily undergo addition reactions with various nucleophiles.

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) represents another important method for producing iminium salt intermediates. While this reaction traditionally yields α-formyl derivatives, it can be modified to produce iminium salts under specific conditions. Research has shown that this approach can provide excellent yields of cyclized iminium salt products.

Specific Preparation Methods for N,N-Dimethoxy-2-phenylethan-1-iminium chloride

Oxidation of Amino Silyl Enol Ethers

The preparation of this compound can be achieved through oxidation of amino ketene silyl acetals. This method involves a two-step process:

- Formation of the appropriate amino ketene silyl acetal (1)

- Oxidation with suitable oxidizing agents to form the iminium salt

Research has shown that various oxidizing agents can be employed for this transformation, with different yields and selectivities as summarized in Table 1.

Table 1: Comparison of Oxidizing Agents for Iminium Salt Formation

| Entry | Oxidizing Agent | Reaction Conditions | Yield (%) | Observations |

|---|---|---|---|---|

| 1 | NCS | DCM, RT | Low | Poor conversion |

| 2 | DBDMH | DCM, RT | Low | Limited selectivity |

| 3 | DDQ | DCM, RT | 24 | Formation of addition product 8a |

| 4 | NBS | DCM, RT | Excellent | Best results among tested reagents |

NCS = N-chlorosuccinimide, DBDMH = 1,3-dibromo-5,5-dimethylhydantoin, DDQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, NBS = N-bromosuccinimide

The oxidation using N-bromosuccinimide (NBS) was found to provide the best results for the formation of iminium salt intermediates, which could then be isolated as their chloride salts.

Modified Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction provides another viable route to this compound. This approach employs DMF and POCl₃ under controlled conditions:

- Reaction of the phenylethyl precursor with DMF

- Addition of POCl₃ at low temperature

- Formation of the iminium salt intermediate

- Isolation as the chloride salt

This method has been reported to provide good yields of iminium salts in related systems, particularly for intramolecular cyclization reactions.

Detailed Reaction Conditions and Protocols

Optimized Conditions for NBS Oxidation Method

For the preparation of this compound via NBS oxidation, the following protocol represents optimized conditions based on current research:

- The amino silyl enol ether (5) is dissolved in dichloromethane (DCM) at room temperature

- NBS (1.1 equivalents) is added portion-wise to the solution

- The mixture is stirred at room temperature for 2-3 hours

- The reaction is monitored by TLC until complete consumption of starting material

- The iminium bromide intermediate is formed

- Ion exchange with chloride source (typically HCl or other chloride salt)

- Isolation of the pure this compound

This protocol typically requires activation with Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) to promote the elimination of a bromide ion and form the iminium salt intermediate.

Lewis Acid Activation Protocol

The formation of the iminium salt can be further enhanced through Lewis acid activation. The following procedure has been demonstrated to be effective:

- The brominated intermediate (12) is treated with BF₃·Et₂O

- This promotes the elimination of the bromide ion

- The resulting iminium salt (6) can then react with various nucleophiles

- Isolation of the chloride salt is achieved through appropriate workup procedures

This method offers good selectivity and produces the iminium salt in a form that is particularly reactive toward nucleophilic addition.

Applications in Organic Synthesis

This compound serves as a valuable synthetic intermediate in various organic transformations:

Mannich-Type Reactions

The compound can participate in Mannich-type reactions, similar to other iminium salts like N,N-Dimethylmethyleneiminium chloride (Böhme's salt). These reactions involve the electrophilic aminomethylation of aldehydes and ketones to synthesize corresponding Mannich products.

Heterocycle Formation

The iminium salt can serve as a key intermediate in the preparation of various nitrogen-containing heterocycles, including:

- Dihydronaphthyridinones (potential HIV-1 integrase inhibitors)

- Cyanotetrahydrooxo-β-carbolines

- Functionalized diarylpyrrolizines

These applications highlight the synthetic utility of this compound in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethoxy-2-phenylethan-1-iminium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the iminium carbon, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like cyanide, thiols, and amines can react with the iminium ion under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted phenylethylamines, oxides, and various derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

N,N-Dimethoxy-2-phenylethan-1-iminium chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethoxy-2-phenylethan-1-iminium chloride involves its reactivity as an electrophile. The iminium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Iminium salts and acetamide derivatives share functional groups that influence their chemical behavior. For example:

Key Differences :

- Electrophilicity : The dimethoxy groups in the target compound may reduce electrophilicity compared to chloro-substituted acetamides (e.g., alachlor), which are more reactive in nucleophilic environments.

- Aromatic Interactions : The phenyl group in the iminium salt could enhance π-stacking interactions in catalytic systems, unlike alachlor’s diethylphenyl group, which prioritizes lipophilicity for herbicidal action.

Solubility and Physical Properties

Hydrochloride salts and iminium derivatives exhibit distinct solubility profiles due to ionic and substituent effects:

Key Insight : The dimethoxy groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to alachlor’s methoxymethyl group, which prioritizes hydrophobic interactions.

Functional Comparison with Agrochemical Derivatives

- Herbicidal Activity : Acetamides like pretilachlor and alachlor inhibit fatty acid synthesis in plants. The iminium chloride’s electrophilic nitrogen could interact with biological nucleophiles, but its lack of chloro substituents may reduce herbicidal potency.

- Synthetic Utility : Unlike N-(1-naphthyl)ethylenediamine dihydrochloride (), which is used as a chelating agent, the target compound’s iminium structure may serve as a catalyst in asymmetric synthesis or a precursor for heterocycles.

Biological Activity

N,N-Dimethoxy-2-phenylethan-1-iminium chloride is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is an iminium salt derived from the phenethylamine structure. The iminium ion is formed through the oxidation of the corresponding amine, which can influence its reactivity and biological interactions.

1. Antimicrobial Activity

Research has shown that various derivatives of phenethylamines exhibit significant antimicrobial properties. In a study evaluating a series of compounds, it was found that certain substituted phenethylamines demonstrated efficacy against gram-positive bacteria and mycobacterial strains. For instance, compounds with specific substitutions showed higher activity compared to standard antibiotics like ampicillin and rifampicin .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 1 |

| Other derivatives | Mycobacterium tuberculosis | < 10 |

2. Cytotoxicity

The cytotoxic effects of this compound were assessed in various cell lines. In vitro studies indicated concentration-dependent cytotoxicity in differentiated SH-SY5Y neuroblastoma cells and primary rat cortical cultures. The mechanisms underlying this cytotoxicity were linked to mitochondrial dysfunction, characterized by decreased ATP levels and disrupted calcium homeostasis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SH-SY5Y | 20 | Mitochondrial dysfunction |

| Rat Cortical Cultures | 15 | Increased reactive oxygen species |

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Neurotoxicity : The compound exhibits neurotoxic effects through oxidative stress mechanisms, leading to cell death in neuronal cells .

- Enzyme Inhibition : Similar compounds have been shown to irreversibly inhibit acetylcholinesterase, which could contribute to their neurotoxic effects .

Case Studies

Several case studies highlight the relevance of this compound in pharmacological research:

- Neurotoxicity Assessment : A study on substituted phenethylamines revealed that this compound caused significant neurotoxic effects in vitro, correlating with mitochondrial dysfunction and increased oxidative stress markers .

- Antimicrobial Efficacy : In a comparative study, this compound demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-Dimethoxy-2-phenylethan-1-iminium chloride with high purity?

Answer:

The synthesis typically involves the reaction of a phenylethanamine derivative with methoxy groups under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous dimethylformamide (DMF) as a solvent to minimize hydrolysis (common in iminium salt synthesis) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol can achieve >97% purity, as validated by GC or HPLC .

- Quality Control : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 chloroform:methanol) and confirm final structure using H NMR (δ 3.2–3.5 ppm for methoxy protons) .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Computational Modeling : Compare experimental C NMR shifts (e.g., carbonyl carbons at ~170 ppm) with Density Functional Theory (DFT)-calculated values to identify discrepancies .

- Deuterated Solvent Trials : Test NMR in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts, particularly for iminium protons .

- Isotopic Labeling : Use N-labeled precursors to clarify ambiguous splitting patterns in H-N HMBC spectra .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR to confirm methoxy groups (δ 3.2–3.5 ppm) and iminium resonance (δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M] at m/z ~226) and chloride counterion .

- HPLC-PDA : Purity assessment using a C18 column (λ = 254 nm) with retention time calibration against a certified standard .

Advanced: What strategies prevent degradation of this compound during storage?

Answer:

Instability is linked to hygroscopicity and light sensitivity. Best practices include:

- Storage Conditions : Keep under inert gas (argon) at –20°C in amber vials with desiccants (e.g., silica gel) .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 14 days) and track degradation via HPLC to identify hydrolyzed byproducts (e.g., free amine) .

- Lyophilization : For long-term storage, lyophilize the compound as a chloride salt to minimize hydrolysis .

Advanced: How does the electronic structure of the iminium moiety influence reactivity in nucleophilic addition reactions?

Answer:

The electron-deficient iminium carbon (δ) enhances electrophilicity, enabling reactions with soft nucleophiles (e.g., enolates):

- DFT Studies : Calculate LUMO localization at the iminium carbon to predict regioselectivity in Michael additions .

- Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates with varying nucleophiles (e.g., cyanide vs. thiols) .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state, accelerating reactivity by 2–3 orders of magnitude compared to THF .

Advanced: How to design experiments evaluating the biological activity of this compound in antimicrobial assays?

Answer:

Leverage structure-activity relationships (SAR) from analogous compounds:

- MIC Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 0.5–128 µg/mL .

- Membrane Permeability : Use SYTOX Green uptake assays to determine if activity correlates with cell membrane disruption .

- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC50/MIC ratio) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use a fume hood for weighing and synthesis to avoid inhalation of fine particles .

- Waste Disposal : Collect all waste in halogenated solvent containers for incineration by licensed facilities .

Advanced: How to address inconsistent yields in large-scale (>10 g) syntheses of this compound?

Answer:

Scale-up challenges often relate to exothermicity or mixing inefficiencies:

- Reactor Design : Use jacketed reactors with precise temperature control (±2°C) to manage exotherms .

- Mixing Optimization : Employ high-shear mixing to ensure homogeneity during methoxylation .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.